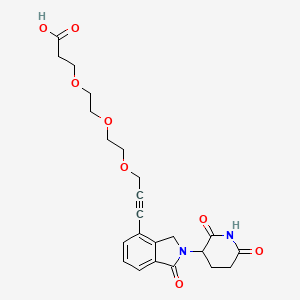
Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of phthalimide and glutarimide moieties, along with a propargyl group and a polyethylene glycol (PEG) chain. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid typically involves multiple steps, starting with the preparation of intermediate compounds. The process often begins with the formation of phthalimide and glutarimide derivatives, which are then coupled with a propargyl group through a series of chemical reactions. The final step involves the attachment of a PEG2-C2-acid chain to the propargylated intermediate. The reaction conditions for each step vary, but they generally require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors. Quality control measures are implemented at each stage to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, the compound is utilized for its ability to modify proteins and other biomolecules, enhancing their solubility and stability.
Medicine: The compound’s unique properties make it valuable for drug delivery systems, where it can improve the bioavailability and efficacy of therapeutic agents.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific proteins and enzymes, modulating their activity and function. The PEG chain enhances the compound’s solubility and stability, facilitating its transport and distribution within biological systems.
類似化合物との比較
Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid can be compared with other similar compounds, such as:
Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid: This compound has a shorter PEG chain, which may affect its solubility and biological activity.
Phthalimidinoglutarimide-propargyl-O-PEG3-C2-acid: This compound has a longer PEG chain, potentially enhancing its solubility and stability but also increasing its molecular weight.
The uniqueness of this compound lies in its balanced PEG chain length, which provides an optimal combination of solubility, stability, and biological activity.
特性
分子式 |
C23H26N2O8 |
|---|---|
分子量 |
458.5 g/mol |
IUPAC名 |
3-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]prop-2-ynoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C23H26N2O8/c26-20-7-6-19(22(29)24-20)25-15-18-16(3-1-5-17(18)23(25)30)4-2-9-31-11-13-33-14-12-32-10-8-21(27)28/h1,3,5,19H,6-15H2,(H,27,28)(H,24,26,29) |
InChIキー |
YLLWHBPOVWETSN-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


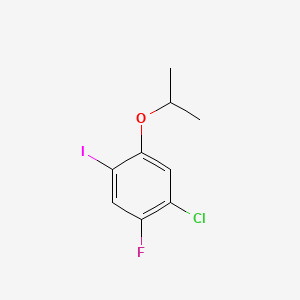
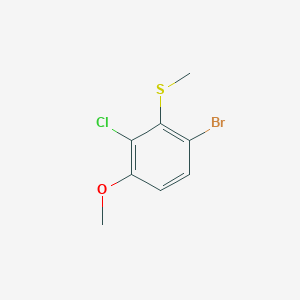
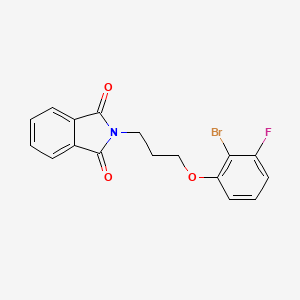

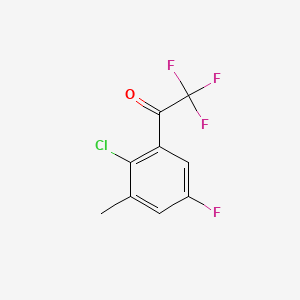
![1-[(2R)-2,3-dihydroxypropyl]-3-[1-[[(1S,2S,4R)-spiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]-2-yl]methyl]piperidin-4-yl]benzimidazol-2-one](/img/structure/B14763909.png)
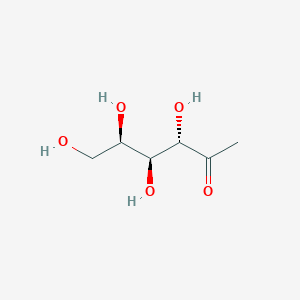
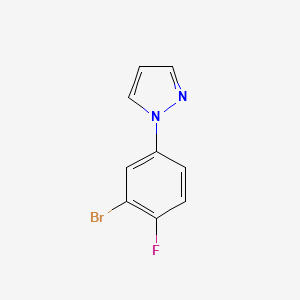
![Sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide](/img/structure/B14763932.png)
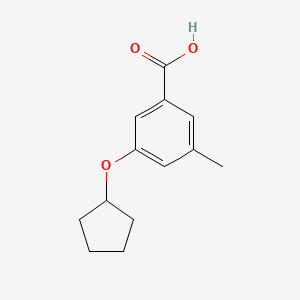

![2-[Acetamido(carboxymethyl)amino]acetic acid](/img/structure/B14763943.png)


